molecular formula C7H12F2O2 B1311288 Methyl 2,2-difluorohexanoate CAS No. 50889-47-9

Methyl 2,2-difluorohexanoate

Cat. No. B1311288
CAS RN: 50889-47-9
M. Wt: 166.17 g/mol
InChI Key: IFDDCHNVOYMLOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation processes . A preparation method of 2, 2-difluoroethanol, which might be related, involves using methyl difluoroacetate or ethyl difluoroacetate as a raw material .

Scientific Research Applications

Organic Chemistry

“Methyl 2,2-difluorohexanoate” is used in the field of organic chemistry . It’s a part of the organofluorine compounds, which have many applications in the chemical industry .

Application

One of the applications of “Methyl 2,2-difluorohexanoate” is in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry .

Method of Application

The method involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .

Results

The results of this method were the formation of two products 2a and 2b in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

Drug Delivery

“Methyl 2,2-difluorohexanoate” is also used in the field of drug delivery .

Application

Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs) have emerged as useful tools for biomedical applications, specifically for drug delivery . They offer high drug loading capacity and controlled release at the target site .

Method of Application

The method involves synthesizing MOFs in a building block fashion, in which inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .

Results

The results of this method are highly tailorable crystalline materials having pores in the nanometer range . These materials are being constantly and actively exploited for various applications such as energy harvesting, gas storage, gas separation, catalysis, etc .

Late-stage Difluoromethylation

“Methyl 2,2-difluorohexanoate” is used in the field of late-stage difluoromethylation .

Application

This application involves the formation of X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Method of Application

The method involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Drug Design

“Methyl 2,2-difluorohexanoate” is also used in the field of drug design .

Application

The ‘magic methyl effect’ refers to the large and unexpected change in affinity or potency resulting from the addition of a single methyl group to a molecule .

Method of Application

The method involves the introduction of a methyl group in the right place in drug molecules . This can modulate the physicochemical and biological properties of the molecules .

Results

The results show that the introduction of a methyl group can lead to enhancements in biological properties, selectivity, and half-life of the drug .

Organometallic Chemistry

“Methyl 2,2-difluorohexanoate” is used in the field of organometallic chemistry .

Application

This application involves the use of 2-methyltetrahydrofuran as an alternative to the classical tetrahydrofuran . The higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species including asymmetric transformations .

Method of Application

The method involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results

These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Bio-based Solvents

“Methyl 2,2-difluorohexanoate” is also used in the field of bio-based solvents .

Application

The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study on methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesised from glycerol .

Method of Application

A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .

Results

The methodology of solvent development described here is a broadly applicable protocol that will indicate if a new bio-based solvent is functionally proficient, and will also highlight the importance of early stage Kamlet–Abboud–Taft parameters determination and toxicity testing in the development of a green solvent .

properties

IUPAC Name

methyl 2,2-difluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-3-4-5-7(8,9)6(10)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDDCHNVOYMLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444632
Record name Methyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluorohexanoate

CAS RN

50889-47-9
Record name Hexanoic acid, 2,2-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DV Avila, KU Ingold, J Lusztyk… - The Journal of …, 1996 - ACS Publications
Laser flash photolysis has been used to determine the absolute rate constants for addition of several partially fluorinated n-alkyl radicals to three styrenes at 25 C in Freon 113. …
Number of citations: 48 pubs.acs.org
GM Dubowchik, L Padilla, K Edinger… - The Journal of Organic …, 1996 - ACS Publications
It is desirable to be able to control the pH of lysosomes. A collection of lipophilic, nitrogenous bases, designed to act as membrane-active, catalytic proton transfer agents, were prepared …
Number of citations: 42 pubs.acs.org
Y Matsumura - Fluorine and Health, 2008 - Elsevier
Publisher Summary Prostanoids, which consist of prostaglandins (PGs) and thromboxanes (TXs), are biologically synthesized in the body from arachidonic acid by cyclooxygenase, PG …
Number of citations: 2 www.sciencedirect.com

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